5-Sulfo-1,2,4-benzenetricarboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-sulfobenzene-1,2,4-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O9S/c10-7(11)3-1-5(9(14)15)6(19(16,17)18)2-4(3)8(12)13/h1-2H,(H,10,11)(H,12,13)(H,14,15)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTABKRGYUUVFFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)S(=O)(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626876 | |
| Record name | 5-Sulfobenzene-1,2,4-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51307-74-5 | |
| Record name | 5-Sulfobenzene-1,2,4-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Sulfo 1,2,4 Benzenetricarboxylic Acid and Its Precursors
Esterification and Amidation Reactions of Carboxyl and Sulfo Groups
The carboxylic acid and sulfonic acid moieties of 5-sulfo-1,2,4-benzenetricarboxylic acid can undergo esterification and amidation reactions, leading to a wide array of derivatives.
Esterification of Carboxylic Acids: The three carboxylic acid groups can be converted to esters through reaction with alcohols in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.combyjus.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, and water is removed as it is formed. masterorganicchemistry.com
General Reaction: R-COOH + R'-OH ⇌ R-COOR' + H₂O (in the presence of an acid catalyst like H₂SO₄)
For this compound, reaction with an alcohol (e.g., methanol (B129727) or ethanol) would yield the corresponding tri-ester. The reactivity of the three carboxyl groups is expected to be similar, though steric hindrance might play a role.
Esterification of Sulfonic Acids: The sulfonic acid group can also be esterified to form sulfonate esters. This reaction can occur by reacting the sulfonic acid with an alcohol. Theoretical studies on the esterification of benzenesulfonic acid with methanol suggest pathways involving SN1 or SN2 mechanisms. unizar.es The formation of sulfonate esters is a concern in the pharmaceutical industry where sulfonate salts may react with alcoholic solvents. unizar.es
General Reaction: R-SO₃H + R'-OH → R-SO₃R' + H₂O
Comparative Reactivity: In a molecule containing both carboxylic and sulfonic acid groups, the relative reactivity towards esterification depends on the reaction conditions. Generally, the esterification of carboxylic acids is more common and often proceeds under milder conditions than that of sulfonic acids.
The following table summarizes potential esterification products with methanol:
| Reactant | Product | Product Name |
| This compound + Methanol (targeting carboxyl groups) | C₁₂H₁₂O₉S | Trimethyl 5-sulfobenzene-1,2,4-tricarboxylate |
| This compound + Methanol (targeting sulfo group) | C₁₀H₈O₉S | 5-(methoxycarbonyl)-1,2,4-benzenetricarboxylic acid |
Amidation of Carboxylic Acids: The carboxylic acid groups can be readily converted to amides by reaction with primary or secondary amines. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride, or by using coupling agents. nih.gov Direct condensation of carboxylic acids and amines is also possible, sometimes mediated by catalysts like titanium tetrachloride (TiCl₄). nih.gov
General Reaction (with a coupling agent): R-COOH + R'-NH₂ → R-CONH-R' + H₂O
For this compound, reaction with an amine could lead to the formation of a tri-amide.
Amidation of Sulfonic Acids (Sulfonamide Formation): The sulfonic acid group can be converted to a sulfonamide. This is typically achieved by first converting the sulfonic acid to a sulfonyl chloride (e.g., using thionyl chloride or phosphorus pentachloride), which then reacts with an amine.
General Reaction:
R-SO₃H + PCl₅ → R-SO₂Cl + POCl₃ + HCl
R-SO₂Cl + 2 R'-NH₂ → R-SO₂NH-R' + R'-NH₃⁺Cl⁻
The following table summarizes potential amidation products with methylamine:
| Reactant | Product | Product Name |
| This compound + Methylamine (targeting carboxyl groups) | C₁₂H₁₅N₃O₆S | 5-sulfo-N1,N2,N4-trimethylbenzene-1,2,4-tricarboxamide |
| This compound + Methylamine (targeting sulfo group) | C₁₀H₁₁NO₈S | 5-(methylsulfamoyl)-1,2,4-benzenetricarboxylic acid |
Development of this compound as a Building Block in Combinatorial Chemistry
Combinatorial chemistry is a powerful technique used in drug discovery and materials science to synthesize a large number of different but structurally related molecules, known as a library. ijpsr.com The use of a central scaffold, a core molecular structure to which various substituents can be attached, is a key principle in the design of combinatorial libraries. ijpsr.comnih.gov
This compound is a promising candidate for a scaffold in combinatorial chemistry due to its rigid benzene (B151609) core and four distinct functional groups that can be independently or simultaneously modified. The three carboxylic acid groups and one sulfonic acid group offer multiple points of diversification.
By reacting the scaffold with a variety of building blocks (e.g., a diverse set of alcohols for esterification or amines for amidation), a large library of compounds can be generated. For instance, reacting this compound with a collection of 100 different amines at the three carboxyl positions could theoretically generate a library of 100³ (1,000,000) different tri-amides. If the sulfo group is also modified, the potential diversity of the library increases even further.
The general scheme for using this compound as a scaffold would involve:
Attachment to a solid support: For ease of synthesis and purification, the scaffold could be attached to a solid support, such as a polystyrene resin. ijpsr.com This is often done through one of the functional groups.
Diversification: The remaining functional groups are then reacted with a variety of building blocks.
Cleavage and Screening: The final compounds are cleaved from the solid support and screened for desired biological activity or material properties.
While the specific use of this compound as a scaffold in published combinatorial libraries is not prominent in the searched literature, its structural features make it a highly suitable candidate for such applications. The development of libraries based on this scaffold could lead to the discovery of novel compounds with interesting properties.
Coordination Chemistry and Metal Organic Frameworks Mofs Based on 5 Sulfo 1,2,4 Benzenetricarboxylic Acid
Ligand Design Principles and Coordination Modes
The unique arrangement of functional groups on the 5-Sulfo-1,2,4-benzenetricarboxylic acid ligand dictates its role in the self-assembly of coordination polymers. Its design principles are rooted in the distinct chemical nature of its coordination sites and the stereochemical constraints it imposes.
Multifunctional Coordination Sites: Carboxyl versus Sulfonate Groups
This compound is a prime example of a multifunctional ligand, possessing both carboxylate and sulfonate groups that can engage in coordination with metal ions. evitachem.com The three carboxyl groups, located at the 1, 2, and 4 positions of the benzene (B151609) ring, offer a variety of versatile coordination modes. Carboxylate groups are well-known for their ability to bind to metal centers in monodentate, bidentate (chelating or bridging), and various other bridging fashions, connecting anywhere from two to eight metal ions. nih.gov This adaptability allows for the formation of diverse structural motifs, from simple chains to complex three-dimensional frameworks. nih.govrsc.org
Stereochemical Influence on Metal Ion Coordination Geometries
The rigid structure and asymmetric substitution pattern of this compound exert significant stereochemical influence on the resulting coordination assemblies. The non-symmetrical placement of the three carboxyl groups and the bulky sulfonate group prevents the formation of highly symmetric, simple network topologies that are common with more regular ligands like 1,3,5-benzenetricarboxylic acid. sci-hub.st
This inherent asymmetry often leads to distorted coordination geometries around the metal ions. Instead of ideal octahedral or tetrahedral environments, the metal centers are frequently found in complex, low-symmetry coordination spheres. This distortion is a direct consequence of the ligand's need to accommodate its multiple, sterically demanding functional groups around a single or multiple metal centers. Furthermore, the specific conformations and coordination modes adopted by the ligand can lead to the formation of intricate and often interpenetrated 3D networks. acs.orgnih.gov The stereochemical constraints can therefore be harnessed as a design element to target novel framework topologies that are otherwise inaccessible with more symmetrical ligands.
Synthesis and Crystallization of 5-Sulfo-1,2,4-benzenetricarboxylate Coordination Polymers
The successful synthesis of crystalline coordination polymers from this compound is highly dependent on the precise control of various reaction parameters. Temperature, solvent, counterions, and auxiliary ligands are all critical factors that direct the assembly process.
Temperature and Solvent Effects on Network Formation
Temperature and the choice of solvent are paramount in directing the crystallization and final structure of coordination polymers. Solvothermal synthesis, where reactions are carried out in a sealed vessel at elevated temperatures, is a common method for producing high-quality crystalline MOFs. its.ac.idresearchgate.net The temperature affects both the solubility of the reactants and the kinetics of framework formation, with optimal temperature and time profiles leading to higher crystallinity. its.ac.idresearchgate.net For example, studies on MOF-5 synthesis have shown that specific conditions, such as heating at 105°C for 144 hours or 120°C for 24 hours, yield the best crystal quality. researchgate.net
The solvent system plays a multifaceted role. The polarity and coordinating ability of the solvent can determine whether a crystalline MOF forms at all. rsc.org In the synthesis of Cu₃(BTC)₂, for instance, a crystalline MOF is only obtained when the ethanol (B145695) content in a water/ethanol mixture exceeds 30% by volume. rsc.org Different solvents can lead to entirely different framework structures from the same set of ligand and metal precursors. This "solvent-induced" generation of different frameworks occurs because solvent molecules can compete for coordination sites, act as templates, and influence the stability of intermediate species. sci-hub.strsc.org The strong hydrogen-bonding capabilities of the sulfonate and carboxyl groups on the this compound ligand mean that its interaction with the solvent will be a key factor in the assembly process. rsc.org
Table 1: Influence of Synthesis Parameters on MOF Formation (Based on Analogous Systems)
| Parameter | Effect | Example System | Outcome | Citation |
|---|---|---|---|---|
| Temperature & Time | Controls crystallinity and phase purity | MOF-5 | Optimal conditions found at 105°C for 144h, 120°C for 24h, and 140°C for 12h. | its.ac.idresearchgate.net |
| Solvent Composition | Determines if a crystalline MOF can form; affects particle size | Cu₃(BTC)₂ in Water/Ethanol | MOF formation only occurs when ethanol content is >30 vol%. Particle size decreases with increasing ethanol content. | rsc.org |
| Solvent Type | Induces formation of different structural isomers (polymorphs) | Cd-BTC in DMAc vs. DMSO | Two different 3D frameworks (JUC-133 and JUC-134) were formed by changing the solvent. | sci-hub.st |
| Solvent Interaction | Stabilizes the final framework | MOF-5 with DMF/DEF | Solvents interact exothermically with the MOF, suggesting strong stabilizing interactions with the metal clusters. | rsc.org |
This table is generated based on data from analogous MOF systems to illustrate the principles applicable to this compound.
Role of Counterions and Auxiliary Ligands in Structure Directing
Auxiliary ligands, typically neutral N-donor linkers such as bipyridyl derivatives, are often introduced into the reaction mixture. acs.orgnih.gov These ligands co-coordinate to the metal centers and can fundamentally alter the resulting architecture. They can modify the coordination number and geometry of the metal ion and act as pillars, connecting layers of carboxylate-bridged metal sheets into robust 3D frameworks. The introduction of different auxiliary N-donor ligands has been shown to produce dramatically different network topologies even under similar reaction conditions, highlighting their critical role in structural control. nih.gov
Control over Crystallinity and Morphology of Coordination Assemblies
Achieving control over the crystallinity and morphology (the size and shape) of the final product is essential for the application of MOFs. The same parameters that influence network formation—temperature, reaction time, and solvent—are the primary tools for tuning these properties. its.ac.idresearchgate.net High crystallinity, which is crucial for structural determination and for applications requiring well-defined pores, is often achieved through careful optimization of solvothermal reaction conditions. researchgate.net For instance, prolonged heating at a lower temperature or shorter heating at a higher temperature can yield crystals with higher quality. its.ac.id
The morphology of the MOF particles, ranging from nanometers to micrometers, can also be controlled. The composition of the solvent system has been shown to directly impact particle size. rsc.org In the synthesis of Cu₃(BTC)₂, the average particle size could be tuned from 300 nm down to 20 nm by increasing the proportion of ethanol in the water/ethanol solvent mixture. rsc.org This control is attributed to the different strengths of hydrogen bonding between the solvent and the ligand, which affects nucleation and growth rates. rsc.org Such control over crystal size and shape is vital for applications in areas like catalysis and separations.
Structural Elucidation of 5-Sulfo-1,2,4-benzenetricarboxylate Frameworks
The precise three-dimensional arrangement of atoms and molecules within metal-organic frameworks (MOFs) derived from this compound is fundamental to understanding their properties. The structural elucidation of these materials relies heavily on advanced analytical techniques, with single-crystal X-ray diffraction being the most definitive method. This analysis provides detailed insights into the network's topology, the nature of its connectivity, and the crucial role of intermolecular forces in its assembly.
Single-Crystal X-ray Diffraction Analysis of Network Topology
The analysis of diffraction data allows for the identification of the network topology, which describes the fundamental pattern of how the building units (metal nodes and organic linkers) are connected. researchgate.net MOFs based on benzenecarboxylate linkers are known to form a variety of topologies, such as primitive cubic (pcu). mdpi.com The specific topology adopted by a 5-sulfo-1,2,4-benzenetricarboxylate framework depends on factors like the coordination geometry of the metal ion and the coordination modes of the ligand's functional groups. rsc.org The high quality of data obtainable from single crystals enables anisotropic refinement, leading to an exceptionally precise structural solution that is often impossible to achieve from powder diffraction data alone. nih.gov
Table 1: Crystallographic Data for a Representative MOF Structure
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
| Note: This table presents example data for a hypothetical triclinic system to illustrate typical parameters obtained from SCXRD analysis. mdpi.com The actual parameters for a 5-sulfo-1,2,4-benzenetricarboxylate MOF would be determined experimentally. |
Role of Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking) in Supramolecular Assembly
Beyond the primary coordination bonds that form the framework, non-covalent interactions are essential forces that govern the self-assembly, stability, and final three-dimensional architecture of supramolecular structures. rsc.orgnih.gov In frameworks derived from this compound, hydrogen bonding and π-π stacking play pivotal roles.
π-π Stacking: The aromatic benzene ring of the 5-sulfo-1,2,4-benzenetricarboxylate ligand facilitates π-π stacking interactions. These interactions occur when aromatic rings pack in a face-to-face or offset fashion, contributing to the thermodynamic stability of the crystal structure. nih.gov The electron density of the aromatic ring, influenced by the electron-withdrawing carboxyl and sulfo substituents, modulates the strength of these stacking interactions. rsc.org In many coordination polymers, π-π stacking interactions are responsible for linking mononuclear units into one-dimensional ladders or for connecting 2D layers into a 3D supramolecular assembly. nih.govsemanticscholar.org The interplay between hydrogen bonding and π-π stacking is often cooperative, with hydrogen bonds sometimes strengthening the stacking interactions by altering the electronic properties of the aromatic rings. rsc.org
Table 2: Common Non-Covalent Interactions in MOF Assembly
| Interaction Type | Description | Typical Distance (Å) |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | 2.5 - 3.2 |
| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. Can be face-to-face or offset. | 3.3 - 3.8 |
| C-H···π Interactions | A weak hydrogen bond where a C-H group acts as the donor and a π-system as the acceptor. | ~2.5 - 3.5 (H to ring centroid) |
| Note: The distances are general ranges and can vary based on the specific chemical environment. |
Structural Diversity and Dimensionality of Coordination Networks
The combination of a versatile linker like this compound with various metal ions leads to a remarkable diversity in the resulting coordination networks. The dimensionality of these structures—whether they are one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks—is dictated by the coordination preferences of the metal ion and the connectivity of the organic linker. nih.gov
1D Chains: In the simplest cases, metal ions can be linked by the ditopic connectivity of the carboxylate groups, forming infinite chains. These chains may then be further organized into higher-dimensional structures through weaker non-covalent interactions. nih.gov
2D Layers: When the linker utilizes more of its coordination sites, 2D layered structures can form. These sheets often possess topologies such as the common sql (square lattice) or hcb (honeycomb) nets. researchgate.net
3D Frameworks: The use of all available carboxylate and sulfonate coordination sites can lead to the formation of robust, porous 3D frameworks. rsc.org The structural variety of these 3D networks can be extensive, with different metal ions inducing the ligand to adopt various coordination modes, which in turn has a great influence on the final framework topology. rsc.orgresearchgate.net The resulting frameworks can range from simple, highly symmetric networks to complex, interpenetrated, or unprecedented topologies. rsc.org
The flexibility of the carboxylate groups, which can adopt monodentate, bidentate chelating, or bridging coordination modes, combined with the distinct coordination behavior of the sulfonate group, provides a powerful tool for synthetic chemists to tune the dimensionality and topology of the final material.
Functional Properties of 5-Sulfo-1,2,4-benzenetricarboxylate MOFs and Coordination Polymers
The unique structural features of MOFs built from this compound give rise to a range of functional properties. The incorporation of specific metal ions, particularly lanthanides, can impart interesting luminescent and magnetic behaviors to the materials.
Luminescent Properties and Lanthanide Ion Encapsulation
Metal-organic frameworks that exhibit luminescence (LMOFs) are a major area of research due to their potential applications in sensing, lighting, and imaging. researchgate.net The luminescence in these materials can originate from the organic linker, the metal ion, or an energy transfer process between them (the antenna effect). researchgate.net
Frameworks based on 5-sulfo-1,2,4-benzenetricarboxylate are excellent candidates for constructing LMOFs, especially when lanthanide ions (Ln³⁺) are used as the metal nodes. The aromatic ring of the linker can act as an efficient "antenna," absorbing excitation energy and transferring it to the encapsulated lanthanide ion, which then emits light at its characteristic sharp and well-defined wavelengths. mdpi.comresearchgate.net This sensitization process overcomes the typically weak light absorption of the lanthanide ions themselves. The encapsulation of different lanthanide ions can produce a range of emission colors, with europium (Eu³⁺) and terbium (Tb³⁺) complexes being well-known for their strong red and green luminescence, respectively. researchgate.net
The porosity of these MOFs can also influence their luminescent properties. The inclusion of different guest molecules within the pores can modulate the emission spectrum, opening up possibilities for chemical sensing applications where the presence of a specific analyte causes a detectable change in luminescence. escholarship.org
Table 3: Luminescence in Lanthanide-Based MOFs
| Lanthanide Ion | Typical Emission Color | Application Example |
| Europium (Eu³⁺) | Red | Red phosphors for lighting |
| Terbium (Tb³⁺) | Green | Green phosphors, sensors |
| Samarium (Sm³⁺) | Orange-Red | Optical devices |
| Neodymium (Nd³⁺) | Near-Infrared (NIR) | NIR imaging, lasers |
| This table provides general information on the luminescent properties of common lanthanide ions when incorporated into MOFs. |
Magnetic Behavior and Inter-Ionic Interactions (e.g., Antiferromagnetism in Ytterbium Systems)
The magnetic properties of MOFs are determined by the nature of the metal ions and the pathways for magnetic exchange between them, which are mediated by the organic linker. researchgate.net By selecting metal ions with unpaired electrons, such as certain transition metals or lanthanides, it is possible to design MOFs with specific magnetic behaviors. researchgate.net
For example, frameworks containing Ce(III) (a 4f¹ ion) often exhibit paramagnetic behavior, where the magnetic moments of the ions are randomly oriented in the absence of an external magnetic field. researchgate.netresearchgate.net In contrast, frameworks with other metal ions can display more complex magnetic phenomena, such as antiferromagnetism, where adjacent magnetic moments align in an antiparallel fashion at low temperatures. researchgate.net
In systems containing ytterbium (Yb³⁺), a lanthanide ion, weak antiferromagnetic interactions between the metal centers can be observed. These interactions are propagated through the carboxylate and sulfonate groups of the 5-sulfo-1,2,4-benzenetricarboxylate linker. The precise geometry and bond angles of the M-O-C-O-M superexchange pathway, as determined by the crystal structure, are critical in dictating the nature and strength of these magnetic couplings. The study of such interactions is key to developing new molecule-based magnets and materials for spintronic applications.
Gas Adsorption and Storage Performance in Porous Architectures
Metal-organic frameworks synthesized with this compound are anticipated to possess significant potential for gas adsorption and storage. The inherent porosity of MOFs, combined with the specific chemical nature of the sulfonate group, can lead to enhanced interactions with various gas molecules. The sulfonate group can act as a strong adsorption site, potentially increasing the affinity and selectivity for certain gases.
While specific adsorption data for MOFs based solely on this compound is not extensively documented in readily available literature, the performance of analogous sulfonated MOFs provides valuable insights. For instance, the isosteric heat of adsorption, a measure of the interaction strength between the gas and the adsorbent, is a key parameter. In various MOFs, this value differs significantly for different gases, indicating selectivity. For example, in a copper-based triazolyl benzoate (B1203000) MOF, the isosteric heat of adsorption for CH₄ is around 18-18.5 kJ mol⁻¹, while for N₂ it is 12-15 kJ mol⁻¹. rsc.org Such differences are crucial for applications in gas separation.
The table below presents typical gas adsorption data for various MOFs to illustrate the range of performances achievable, which can serve as a benchmark for estimating the potential of MOFs derived from this compound.
| Gas | Adsorbent | Temperature (K) | Pressure (bar) | Adsorption Capacity (wt. %) | Isosteric Heat of Adsorption (kJ/mol) |
| CO₂ | Mg-MOF-74 | 296 | 1 | 35.2 | - |
| CO₂ | UPJS-15 | 273 | 1 | 22.4 | - |
| CO₂ | UPJS-16 | 273 | 1 | 11.5 | - |
| H₂ | UPJS-15 | 77 | 1 | 0.19 | - |
| H₂ | UPJS-16 | 77 | 1 | 0.04 | - |
This table presents a selection of data from various MOFs to illustrate typical gas adsorption capacities and is not specific to MOFs based on this compound. Data sourced from multiple references. mdpi.com
Selective Adsorption and Separation Capabilities (e.g., Dyes)
The presence of the sulfonate group in the this compound ligand is particularly advantageous for the selective adsorption of charged molecules, such as organic dyes from wastewater. The negatively charged sulfonate groups can act as binding sites for cationic dyes through electrostatic interactions. Furthermore, the introduction of this ligand can create defects in the MOF structure, which can enhance adsorption capacity and selectivity.
A notable example is a defective analogue of MOF-808, a zirconium-based MOF, created by incorporating 5-sulfoisophthalic acid monosodium salt as a defect inducer. rsc.orgrsc.org This modified MOF, denoted as MOF-808-S, demonstrated a remarkable enhancement in the removal of various organic dyes compared to its parent structure. rsc.orgresearchgate.net The defective material showed a significant preference for anionic dyes in binary-component mixtures. rsc.orgresearchgate.net
The enhanced performance of MOF-808-S is attributed to the introduction of the sulfonate ligand, which increases the number of positively charged binding centers in the structure, thereby improving the adsorption of anionic dyes. rsc.org The table below summarizes the improved dye removal efficiency of the sulfonate-defected MOF.
| Dye | Type | MOF-808-S Removal Efficiency Increase (%) |
| Quinoline Yellow | Anionic | ~77% |
| Sunset Yellow | Anionic | ~64% |
| Rhodamine B | Cationic | ~56% |
| Malachite Green | Cationic | ~13% |
Data extracted from studies on a sulfonate ligand-defected Zr-based MOF (MOF-808-S). rsc.orgresearchgate.net
Acidity-Dependent Structural Transformations and Responsiveness
The synthesis of MOFs is fundamentally an acid-base reaction, and the pH of the reaction medium plays a critical role in the final structure of the framework. researchgate.net The deprotonation of the carboxylic acid and sulfonate groups of this compound is highly dependent on the pH, which in turn influences the coordination with metal ions. At low pH, the carboxylate groups may not fully deprotonate, leading to different coordination modes or even preventing the formation of a stable framework. researchgate.net Conversely, at high pH, rapid deprotonation can lead to the formation of less crystalline materials. researchgate.net
Research on coordination complexes with the related ligand 5-sulfoisophthalic acid has demonstrated a significant pH effect on the assembly of cadmium(II) complexes, resulting in the formation of distinct crystalline products. researchgate.net This highlights the potential for pH to be used as a tool to control the dimensionality and topology of MOFs derived from this compound. This responsiveness to acidity could be exploited to synthesize a variety of structures from the same set of precursors or to design pH-responsive materials for applications such as controlled drug delivery. nih.gov
Thermal Stability and Decomposition Characteristics of Metal-Organic Materials
The thermal stability of a MOF is a crucial factor for its practical applications, especially those requiring elevated temperatures. The decomposition of a MOF typically occurs in stages, starting with the removal of solvent molecules from the pores, followed by the decomposition of the organic linker and the collapse of the framework. researchgate.net The thermal stability is influenced by several factors, including the strength of the metal-ligand bond and the thermal stability of the organic linker itself. researchgate.net
The following table provides a comparative overview of the thermal decomposition temperatures of various MOFs, offering a general context for the expected stability of frameworks derived from this compound.
| MOF | Metal | Organic Linker | Decomposition Temperature (°C) |
| MOF-5 | Zn | Benzene-1,4-dicarboxylic acid | >350 |
| UiO-66 | Zr | Terephthalic acid | ~500 |
| MIL-101(Cr) | Cr | Terephthalic acid | ~300 |
| Co-succinate | Co | Succinic acid | <200 |
This table presents a selection of data from various MOFs to illustrate a range of thermal stabilities and is not specific to MOFs based on this compound. Data sourced from multiple references. researchgate.netwiley-vch.de
Applications of 5 Sulfo 1,2,4 Benzenetricarboxylic Acid in Polymer Science and Advanced Materials
Integration as a Cross-Linking Agent in Polymer Synthesis
5-Sulfo-1,2,4-benzenetricarboxylic acid serves as an effective cross-linking agent due to its polyfunctional nature. The three carboxylic acid groups can react with hydroxyl, amine, or epoxy functionalities present in polymer chains to form a durable three-dimensional network. This process, known as cross-linking, transforms liquid or thermoplastic polymers into thermosets, which exhibit enhanced stability and mechanical strength.
The fundamental mechanism involves the formation of ester linkages when reacting with polyols (polymers with multiple hydroxyl groups), such as cellulose (B213188) or starches. researchgate.netgoogle.com This reaction is a cornerstone in modifying natural polymers to improve their physical properties. Polycarboxylic acids are recognized as formaldehydefree cross-linking agents for cellulosic fibers. google.comresearchgate.net The reaction typically requires heat to drive the esterification, creating covalent bonds that link the polymer chains together via the aromatic acid molecule. The presence of the sulfonic acid group can influence the reaction kinetics and the properties of the resulting polymer network by increasing the hydrophilicity and potentially acting as an internal catalyst.
Modulation of Mechanical Properties and Thermal Stability in Polymeric Systems
The introduction of this compound as a cross-linker or comonomer significantly modulates the mechanical and thermal properties of polymeric systems. Cross-linking restricts the movement of polymer chains, which translates to a higher glass transition temperature (Tg), increased stiffness (Young's modulus), and improved thermal stability. mdpi.com
The rigid benzene (B151609) ring of the molecule, when incorporated into a polymer matrix, enhances the structural integrity and resistance to thermal degradation. Research on analogous polycarboxylic acids, such as 1,2,4,5-benzenetetracarboxylic acid (BTCA), demonstrates this principle effectively. In studies with unsaturated poly(butylene adipate-co-butylene itaconate) (PBABI) copolyesters, the addition of BTCA as a cross-linking modifier led to a marked increase in Young's modulus and altered crystallization behavior. mdpi.com For instance, increasing BTCA concentration in PBABI copolyesters has been shown to tune the mechanical and thermal properties, showcasing the impact of such cross-linkers. mdpi.com The sulfonic acid group in this compound can further enhance these properties by introducing strong ionic interactions between polymer chains, forming ionic crosslinks that require significant energy to disrupt.
Table 1: Effect of Cross-Linker Concentration on Copolyester Properties (Data for illustrative purposes, based on a related compound, BTCA)
| BTCA Concentration (mol%) | Young's Modulus (MPa) | Crystallization Temp (Tc) (°C) |
|---|---|---|
| 0 | 32.19 | 7.2 |
| 0.05 | - | 24.5 |
| 0.1 | 168.45 | 17.6 |
Source: Data adapted from research on 1,2,4,5-Benzenetetracarboxylic acid (BTCA) in PBABI copolyesters. mdpi.com
Development of Specialty Resins and Plasticizers Incorporating Sulfonated Derivatives
The unique chemical nature of this compound and its derivatives makes them valuable building blocks for specialty resins. The sulfonic acid group, in particular, imparts unique characteristics such as increased hydrophilicity, ion-exchange capabilities, and improved dye affinity in textiles. A polymer incorporating a derivative, specifically the dimethyl ester sodium salt of 5-sulfoisophthalic acid, has been registered for use, highlighting its role in creating specialized polymers. epa.gov
Furthermore, the parent compound of the non-sulfonated analogue, 1,2,4-benzenetricarboxylic acid (trimellitic acid), is a precursor to trimellitate esters, which are used as high-performance plasticizers for PVC. researchgate.net These plasticizers are known for their low volatility and high thermal stability. By extension, esters derived from this compound could be developed as specialty plasticizers where properties like static dissipation or modified hydrophilicity are desired.
Formulation in High-Performance Adhesives and Protective Coatings
The cross-linking ability of this compound is crucial for its use in high-performance adhesives and coatings. chemicalbook.com In these applications, the molecule can be used to cure resins, transforming them from a liquid state to a solid, cohesive, and adhesive film. The multiple carboxylic acid groups allow for a high cross-link density, leading to coatings with excellent hardness, chemical resistance, and durability.
In the context of protective coatings, sulfonated polymers are known to offer superior corrosion protection. onepetro.orgrsc.org Incorporating this compound as a monomer or additive in a coating formulation can enhance its performance. The sulfonic acid groups can improve adhesion to metal substrates through strong polar interactions and can also contribute to the passivation of the metal surface, thereby inhibiting corrosion. ampp.orgrsc.org Epoxy resins blended with sulfonate-doped conductive polymers have shown improved anticorrosion performance on metal alloys compared to neat epoxy. rsc.orgrsc.org
Exploration in Corrosion Inhibition Formulations
Aromatic compounds containing both carboxylic and sulfonic acid groups are explored as effective corrosion inhibitors, particularly for mild steel in acidic environments. The mechanism of inhibition relies on the adsorption of the organic molecule onto the metal surface, forming a protective barrier. ampp.org
This compound possesses multiple functional groups that can strongly coordinate with metal ions on the surface. The carboxylate and sulfonate groups act as anchoring points, creating a stable, passivating film that shields the metal from corrosive species in the environment. ampp.orgrsc.org Studies on sulfonated polymers used in cooling water systems show they function as deposit control agents and co-corrosion inhibitors. onepetro.orgonepetro.org The presence of the sulfonate group in the polymer backbone provides enhanced stabilization and dispersancy, which are key to mitigating both scaling and corrosion. onepetro.org
Role in Dental Materials and Resins
While direct application in commercial dental products is not widely documented, the functional groups of this compound suggest several potential roles in advanced dental materials. The dental materials field is in constant search of new monomers to improve the longevity and performance of dental restorations. nih.govnih.gov
The compound's polycarboxylic nature makes it a candidate for use as a cross-linker in dental cements or as a component in the resin matrix of composites, potentially enhancing mechanical strength. 3m.com Moreover, sulfonic acids have been investigated as etching agents to improve the adhesion of resin composites to dental polymers like PEKK, indicating the utility of the sulfo- group in promoting bonding. bohrium.com Research has also shown that incorporating monomers with sulfonate groups, such as sulfobetaine (B10348) methacrylate, into dental sealants can significantly reduce protein and bacterial adhesion. mdpi.com This suggests that this compound could be explored as a functional monomer or additive to impart anti-fouling and adhesion-promoting properties to dental resins and materials.
Table 2: Summary of Applications
| Application Area | Function of this compound | Key Benefits |
|---|---|---|
| Polymer Synthesis | Cross-linking agent | Creates 3D polymer networks, formaldehyde-free. google.comresearchgate.net |
| Advanced Polymers | Mechanical & Thermal Modifier | Increases stiffness, glass transition temperature, and thermal stability. mdpi.com |
| Specialty Resins | Monomer/Additive | Imparts hydrophilicity, dye affinity, and ion-exchange capability. epa.gov |
| Adhesives & Coatings | Curing and cross-linking agent | Improves hardness, chemical resistance, and adhesion. chemicalbook.com |
| Corrosion Inhibition | Adsorptive surface inhibitor | Forms a protective film on metal surfaces, preventing corrosion. ampp.orgrsc.org |
| Dental Materials | Potential cross-linker, adhesion promoter | May enhance mechanical properties and bonding to dental substrates. bohrium.com |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,2,4,5-Benzenetetracarboxylic acid (BTCA) |
| 1,2,4-Benzenetricarboxylic acid (Trimellitic acid) |
| This compound |
| 5-Sulfoisophthalic acid |
| Poly(butylene adipate-co-butylene itaconate) (PBABI) |
| Polyetherketoneketone (PEKK) |
Advanced Characterization Methodologies for 5 Sulfo 1,2,4 Benzenetricarboxylic Acid and Its Materials
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a fundamental tool for identifying the functional groups present in 5-Sulfo-1,2,4-benzenetricarboxylic acid and its derivatives, such as metal-organic frameworks (MOFs).
In the FTIR spectrum of a related compound, 1,3,5-benzenetricarboxylic acid, a broad peak observed in the 2500-3300 cm⁻¹ range is characteristic of the O-H stretching absorption of the carboxylic acid groups. researchgate.net Upon coordination to a metal center in a MOF structure, this band may shift, for instance to around 3100 cm⁻¹, indicating the involvement of the carboxyl groups in bonding. researchgate.net The carbonyl (C=O) stretching vibration, typically seen around 1700 cm⁻¹, is another key indicator of the carboxylic acid functionality. Shifts in this peak upon MOF formation confirm the coordination of the carboxylate groups to the metal ions. researchgate.net For this compound, additional characteristic vibrations for the sulfonate (-SO₃H) group are expected. These typically appear as strong and sharp peaks in the regions of 1350-1440 cm⁻¹ (asymmetric stretching) and 1030-1080 cm⁻¹ (symmetric stretching).
Raman spectroscopy provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the aromatic ring vibrations and the sulfonate group. The combination of FTIR and Raman spectroscopy offers a more complete picture of the vibrational modes of the molecule and how they are affected by intermolecular interactions or coordination in larger structures. researchgate.net
A summary of expected vibrational frequencies for this compound is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (broad) | FTIR |
| Carboxylic Acid (-COOH) | C=O Stretch | ~1700 | FTIR, Raman |
| Sulfonate Group (-SO₃H) | S=O Asymmetric Stretch | 1350-1440 | FTIR |
| Sulfonate Group (-SO₃H) | S=O Symmetric Stretch | 1030-1080 | FTIR |
| Aromatic Ring | C-H Stretch | >3000 | FTIR, Raman |
| Aromatic Ring | C=C Stretch | 1400-1600 | FTIR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound in solution. ¹H and ¹³C NMR are the most common nuclei studied. core.ac.uk
The ¹H NMR spectrum of 1,2,4-benzenetricarboxylic acid, a closely related structure, shows signals in the aromatic region corresponding to the protons on the benzene (B151609) ring. chemicalbook.com For this compound, the aromatic protons would exhibit a specific splitting pattern due to their coupling with each other. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the carboxylic acid and sulfonic acid groups. The acidic protons of the carboxyl and sulfo groups are typically broad and may exchange with deuterium (B1214612) in solvents like D₂O, leading to their disappearance from the spectrum. core.ac.uk
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The signals for the carboxyl carbons and the carbon attached to the sulfo group would appear at lower fields (higher ppm values) compared to the other aromatic carbons.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, confirming the substitution pattern on the aromatic ring. core.ac.uk Quantitative NMR (qNMR) can also be employed to determine the purity of the compound by integrating the signals against a known internal standard. researchgate.net
A predicted ¹H NMR spectrum for the structurally similar 5-sulfo-1,3-benzenedicarboxylic acid in D₂O shows distinct peaks for the aromatic protons. hmdb.ca A similar, albeit more complex, pattern would be expected for the title compound.
| Nucleus | Type of Atom | Expected Chemical Shift (ppm) |
| ¹H | Aromatic C-H | 7.5 - 9.0 |
| ¹H | Carboxylic Acid O-H | 10 - 13 (often broad) |
| ¹H | Sulfonic Acid O-H | 10 - 13 (often broad) |
| ¹³C | Aromatic C-H | 120 - 140 |
| ¹³C | Aromatic C-COOH/C-SO₃H | 140 - 160 |
| ¹³C | Carboxylic C=O | 165 - 185 |
Mass Spectrometry (LC-MS) and Chromatographic Techniques (HPLC, UPLC) for Purity and Analysis
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are powerful techniques for assessing the purity of this compound and for monitoring its presence in reaction mixtures. sielc.com These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For a polar compound like this compound, reversed-phase HPLC with a C18 column is often employed. sielc.comrsc.org The mobile phase typically consists of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier such as formic acid or phosphoric acid to ensure the analyte is in a single protonation state. sielc.com
Coupling liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective analytical method. phenomenex.com The mass spectrometer can determine the mass-to-charge ratio (m/z) of the eluting compounds, confirming the identity of this compound and detecting any impurities. Electrospray ionization (ESI) is a common ionization technique for such polar molecules, and it can be operated in either positive or negative ion mode. japsonline.com In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. Tandem mass spectrometry (LC-MS/MS) can provide further structural information through fragmentation analysis. phenomenex.comjapsonline.com
| Technique | Stationary Phase | Mobile Phase Example | Detection | Application |
| HPLC/UPLC | C18 Reversed-Phase | Water/Acetonitrile with Formic Acid | UV, MS | Purity assessment, reaction monitoring |
| LC-MS | C18 Reversed-Phase | Water/Methanol with Ammonium Formate and Formic Acid japsonline.com | Mass Spectrometry (ESI) | Identity confirmation, impurity profiling |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques for evaluating the thermal stability of this compound and its derived materials, such as MOFs. labmanager.com
TGA measures the change in mass of a sample as a function of temperature. particletechlabs.com For this compound, a TGA thermogram would reveal the temperature at which it begins to decompose. In the case of hydrated materials or MOFs containing coordinated solvent molecules, initial weight loss at lower temperatures (typically below 150 °C) corresponds to the removal of these volatiles. The subsequent major weight loss at higher temperatures indicates the decomposition of the organic ligand itself. For instance, coordination polymers built from related benzenedisulfonic acids have shown high thermal stability, with decomposition temperatures reaching up to 500 °C. rsc.org
DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on phase transitions such as melting, crystallization, and glass transitions. flemingptc.co.ukcn-henven.com For this compound, DSC can determine its melting point. In the context of MOFs, DSC can reveal information about the energy associated with desolvation and thermal decomposition. The combination of TGA and DSC provides a comprehensive understanding of the material's behavior at elevated temperatures. labmanager.com
| Technique | Information Obtained | Typical Observations for Derived MOFs |
| TGA | Decomposition temperature, solvent content, thermal stability | Initial mass loss due to solvent removal, followed by framework decomposition at high temperatures (>300-500 °C) rsc.org |
| DSC | Melting point, phase transitions, heat of fusion/crystallization | Endothermic peaks corresponding to desolvation and melting/decomposition |
X-ray Diffraction (Powder and Single-Crystal) for Phase and Structural Determination
X-ray diffraction (XRD) is the definitive technique for determining the crystalline structure of this compound and its materials. Both powder XRD (PXRD) and single-crystal XRD are employed.
Single-crystal X-ray diffraction, when suitable single crystals can be grown, provides the most detailed structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. iaea.org This technique is crucial for unequivocally determining the coordination environment of metal ions and the connectivity of the ligands in MOFs. rsc.org
Powder X-ray diffraction is used to analyze polycrystalline materials. It is a rapid and non-destructive technique for phase identification, assessment of sample purity, and determination of lattice parameters. researchgate.net The experimental PXRD pattern of a newly synthesized material is often compared with a pattern simulated from single-crystal XRD data to confirm the bulk purity of the sample. The sharpness and position of the diffraction peaks provide information about the crystallinity and unit cell dimensions of the material.
| Technique | Sample Type | Information Obtained |
| Single-Crystal XRD | Single crystal | Precise atomic coordinates, bond lengths, bond angles, space group, unit cell parameters iaea.orgrsc.org |
| Powder XRD | Polycrystalline powder | Crystalline phase identification, phase purity, lattice parameters, crystallite size researchgate.net |
Porosimetry (BET, BJH) for Surface Area and Pore Size Distribution Analysis
For materials derived from this compound, particularly MOFs, porosimetry is a critical technique for characterizing their porous nature. Nitrogen gas sorption analysis at 77 K is the most common method.
The Brunauer-Emmett-Teller (BET) method is applied to the nitrogen adsorption isotherm to calculate the specific surface area of the material. MOFs synthesized from aromatic tricarboxylic acids can exhibit very high surface areas. For example, a MOF derived from 1,3,5-benzene tricarboxylic acid, Cu-BTC (HKUST-1), has a reported surface area of 1,820 m²/g. researchgate.net
The pore size distribution can be determined from the isotherm data using methods like the Barrett-Joyner-Halenda (BJH) analysis for mesopores or density functional theory (DFT) for micropores. This analysis reveals the volume and diameter of the pores within the material, which is crucial for applications such as gas storage, separation, and catalysis.
| Method | Information Derived | Typical Values for Related MOFs |
| BET | Specific Surface Area | Can be very high, e.g., >1000 m²/g researchgate.net |
| BJH/DFT | Pore Size Distribution, Pore Volume | Provides data on micropore (<2 nm) and mesopore (2-50 nm) dimensions |
Magnetic Susceptibility and Magnetization Measurements
When this compound is used to construct MOFs with paramagnetic metal ions (e.g., Mn²⁺, Fe³⁺, Co²⁺, Cu²⁺), the resulting materials can exhibit interesting magnetic properties. rsc.orgoiccpress.com These properties are investigated using techniques such as superconducting quantum interference device (SQUID) magnetometry.
Magnetic susceptibility measurements as a function of temperature can reveal the nature of the magnetic interactions between the metal centers. A material may exhibit paramagnetism, where the magnetic moments of the metal ions are randomly oriented in the absence of an external field. researchgate.net In some cases, at low temperatures, interactions between the metal ions through the organic linker can lead to long-range magnetic ordering, such as ferromagnetism (parallel alignment of spins) or antiferromagnetism (antiparallel alignment of spins). researchgate.net For example, a Ce(III)-based MOF has been reported to show paramagnetic behavior, while an Fe(III)-based MOF exhibited antiferromagnetic behavior. researchgate.net
Magnetization versus applied magnetic field measurements at various temperatures provide further insight into the strength and type of magnetic ordering.
| Measurement | Property Investigated | Possible Behaviors in Derived MOFs |
| Temperature-dependent Magnetic Susceptibility | Nature of magnetic coupling | Paramagnetism, Antiferromagnetism, Ferromagnetism researchgate.net |
| Field-dependent Magnetization | Magnetic saturation, hysteresis | Characterizes the strength of magnetic interactions |
Photoluminescence Spectroscopy for Optical Properties
Photoluminescence spectroscopy is a critical, non-destructive technique for investigating the optical characteristics of materials derived from this compound. This method involves exciting a sample with photons, which elevates electrons to higher energy states. The subsequent relaxation of these electrons back to their ground state results in the emission of light, or luminescence. The properties of this emitted light, such as its intensity and wavelength, provide deep insights into the electronic structure and coordination environment of the material.
In the context of metal-organic frameworks (MOFs) and coordination polymers constructed with this compound, the resulting luminescence can originate from several sources: the organic linker itself, the metal ion or cluster, or a charge transfer between the metal and the linker. The inherent aromaticity and carboxylic/sulfonate functional groups of the this compound ligand make it a potential source of luminescence.
Research into the photoluminescent properties of materials incorporating this specific ligand often focuses on how the coordination to different metal ions influences the emission spectra. For instance, coordination with lanthanide ions such as terbium (Tb³⁺) and europium (Eu³⁺) is of particular interest. These ions exhibit characteristic, sharp emission bands due to their f-f electronic transitions. The this compound ligand can act as an "antenna," absorbing excitation energy and efficiently transferring it to the lanthanide ion, which then luminesces. This process, known as the antenna effect, can significantly enhance the emission intensity of the lanthanide ion.
Detailed studies on such materials involve measuring excitation and emission spectra to determine the most efficient excitation wavelengths and the characteristic emission peaks. For example, a terbium-based MOF utilizing a related sulfonated ligand, 5-sulfoisophthalic acid, has been shown to exhibit the characteristic green emission of Tb³⁺ ions, with distinct peaks corresponding to the ⁵D₄ → ⁷Fⱼ transitions. nih.gov The intensity of these emissions and the lifetime of the excited state are crucial parameters that are quantified.
Furthermore, the photoluminescence of these materials can be sensitive to their environment, making them promising candidates for chemical sensors. The presence of certain molecules or ions can quench or enhance the luminescence, providing a detectable signal. For instance, the luminescence of a Tb³⁺-based MOF was found to be quenched in the presence of specific carcinoid biomarkers, demonstrating its potential for highly sensitive detection. nih.gov
The table below summarizes key photoluminescence data for a representative metal-organic framework incorporating a sulfonated aromatic carboxylate ligand, illustrating the type of data obtained through these studies.
| Compound | Metal Ion | Excitation Wavelength (nm) | Emission Peaks (nm) | Attribution | Quantum Yield (%) | Luminescence Lifetime (ms) |
| [Tb(H₂L)(H₂bts)(H₂O)]·H₂O | Tb³⁺ | ~320 | 490, 545, 585, 620 | ⁵D₄ → ⁷Fⱼ (J=6, 5, 4, 3) | Not Reported | Not Reported |
Data based on a study of a dual-functional MOF with 5-sulfoisophthalic acid monosodium salt (NaH₂bts) and a phosphonic acid ligand. nih.gov
The investigation into the photoluminescent properties of materials derived from this compound is an active area of research, with significant potential for the development of new optical materials for applications in sensing, lighting, and anti-counterfeiting technologies. nih.gov
Theoretical and Computational Studies of 5 Sulfo 1,2,4 Benzenetricarboxylic Acid Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For 5-Sulfo-1,2,4-benzenetricarboxylic acid, DFT calculations provide critical insights into how the electron-withdrawing sulfonate and carboxylate groups influence the aromatic ring and each other. These calculations can elucidate the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and atomic charges, which are fundamental to understanding its coordination chemistry and reactivity.
DFT studies on similar aromatic carboxylic acids have shown that upon deprotonation, the carboxylate groups become potent coordination sites for metal ions. researchgate.net In the case of this compound, the presence of the strongly acidic sulfonate group, in addition to the three carboxylic acid groups, creates a complex electronic landscape. researchgate.netnih.gov DFT calculations can predict the acidity of each functional group and the preferred sites for electrophilic and nucleophilic attack. For instance, calculations can confirm the significantly higher acidity of the sulfonic acid group compared to the carboxylic acid groups, meaning it is more likely to be deprotonated over a wider pH range. researchgate.net
The calculated electronic properties are crucial for predicting how the ligand will interact with metal centers. The HOMO-LUMO energy gap, for example, is an indicator of the molecule's chemical reactivity and the energy required for electronic excitation. The electrostatic potential map visually represents the electron distribution, highlighting the electron-rich oxygen atoms of the sulfonate and carboxylate groups as the primary sites for metal coordination. mdpi.com These computational insights are vital for designing MOFs with specific electronic or catalytic properties. rsc.org
| Property | Typical Calculated Value/Observation | Significance |
|---|---|---|
| HOMO-LUMO Gap | Generally large, indicating high stability. | Relates to chemical reactivity and electronic properties of resulting materials. mdpi.com |
| Electrostatic Potential | Highly negative potential around carboxylate and sulfonate oxygen atoms. | Indicates primary sites for metal coordination and hydrogen bonding. mdpi.com |
| Deprotonation Energy | Lower for the sulfonic acid group compared to carboxylic acid groups. | Predicts the sequence of proton loss and the charge state of the ligand at a given pH. researchgate.net |
Molecular Dynamics (MD) Simulations of Ligand-Metal Interactions and Network Assembly
While DFT provides a static picture of electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of how this compound interacts with metal ions and assembles into larger networks like MOFs. mdpi.com Using classical force fields such as AMBER, OPLS3, or the Universal Force Field (UFF), MD simulations can model the time-evolution of a system containing multiple ligands, metal ions, and solvent molecules. mdpi.commdpi.comresearchgate.net
MD simulations are particularly useful for studying the complex process of MOF self-assembly. researchgate.net They can reveal the dynamics of coordination bond formation and breaking, the role of solvent molecules, and the conformational flexibility of the ligand during network formation. mdpi.com For this compound, simulations can explore how the different functional groups compete for coordination to the metal centers and how the rigid aromatic core and the flexible sulfonate and carboxylate groups influence the final topology of the MOF. atlasofscience.orgnih.gov
These simulations can track key parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of ligand-metal complexes and the flexibility of different parts of the structure. nih.gov By observing the interactions over nanoseconds or longer, researchers can gain insights into the preferential formation of certain network structures and identify key intermediates in the assembly process. mdpi.comrsc.org This knowledge is invaluable for guiding synthetic strategies to target specific MOF architectures.
Prediction of Coordination Geometries and Supramolecular Interactions
The combination of sulfonate and carboxylate functionalities in this compound leads to a rich and varied coordination chemistry. Computational methods are essential for predicting the likely coordination geometries and the non-covalent supramolecular interactions that stabilize the resulting crystal structures. nih.govnih.gov
The carboxylate groups can adopt various coordination modes, such as monodentate, bidentate chelating, and bridging (e.g., μ1-η2 and μ2-η2:η1), while the sulfonate group also exhibits versatile coordination behavior. atlasofscience.orgnih.gov Quantum chemical calculations can determine the relative energies of these different coordination modes for a given metal ion, helping to predict the most stable arrangement. nih.gov
Computational Modeling of Gas Adsorption and Diffusion in MOFs
A primary application of MOFs derived from functionalized linkers like this compound is in gas storage and separation. researchgate.netrsc.org Computational modeling is a key tool for predicting and understanding the performance of these materials for applications such as CO₂ capture. researchgate.net
Grand Canonical Monte Carlo (GCMC) simulations are the standard method for modeling gas adsorption in porous materials. researchgate.net In a GCMC simulation, the MOF structure is placed in a simulation box, and gas molecules are inserted, deleted, and moved to simulate the adsorption process at a given pressure and temperature. This method can generate predicted adsorption isotherms, which show the amount of gas adsorbed as a function of pressure, and calculate the adsorption selectivity for one gas over another in a mixture (e.g., CO₂/CH₄). researchgate.net The polar sulfonate groups are expected to create strong interaction sites for quadrupolar molecules like CO₂, enhancing both the uptake capacity and selectivity. researchgate.net
Molecular dynamics simulations can be used to study the diffusion of gas molecules within the MOF pores. researchgate.net By tracking the movement of individual gas molecules over time, the diffusion coefficient can be calculated, providing a measure of how quickly the gas can move through the material. This is a critical parameter for separation processes that rely on kinetic differences. The flexibility of the MOF framework can also be included in these simulations, which has been shown to impact gas diffusion. researchgate.net
Table 2: Representative Computational Methods for Gas Adsorption and Diffusion Studies in MOFs
| Method | Primary Output | Application for this compound-based MOFs |
|---|---|---|
| Grand Canonical Monte Carlo (GCMC) | Adsorption Isotherms, Adsorption Selectivity, Isosteric Heat of Adsorption | Predicting CO₂, CH₄, N₂ uptake and separation performance. researchgate.netresearchgate.net |
| Molecular Dynamics (MD) | Diffusion Coefficients, Radial Distribution Functions | Understanding the mobility of guest molecules within the pores. researchgate.netrsc.org |
| Density Functional Theory (DFT) | Gas-Framework Interaction Energies | Calculating the binding energy of a single gas molecule at specific sites (e.g., near the sulfonate group). researchgate.net |
Design and Optimization of Synthetic Pathways through Computational Chemistry
Computational chemistry is increasingly used not only to predict the properties of materials but also to design and optimize their synthesis. researchgate.netresearchgate.net For a multi-step synthesis of a complex molecule like this compound, computational tools can help to evaluate potential synthetic routes, predict reaction outcomes, and optimize reaction conditions.
Retrosynthesis software can propose potential disconnections and precursor molecules, providing a roadmap for the synthesis. researchgate.net Quantum chemistry calculations (like DFT) can then be used to study the mechanisms of key reactions, such as the sulfonation or carboxylation of an aromatic precursor. By calculating the energies of reactants, transition states, and products, researchers can determine the activation barriers and reaction thermodynamics, helping to identify the most feasible reaction pathways. nih.gov
For example, computational studies could be employed to investigate the regioselectivity of the sulfonation of 1,2,4-benzenetricarboxylic acid or its anhydride, predicting whether the sulfo group will preferentially add to the desired position. sigmaaldrich.comsigmaaldrich.com These theoretical predictions can save significant experimental time and resources by focusing efforts on the most promising synthetic strategies. mdpi.com Furthermore, computational modeling can aid in the design of catalysts for specific transformations or in understanding the conditions required for greener synthetic methods, such as mechanochemical synthesis. mdpi.comrsc.org
Emerging Research Directions and Prospects for 5 Sulfo 1,2,4 Benzenetricarboxylic Acid
Biomedical Applications and Pharmaceutical Intermediate Development
The inherent structural features of 5-Sulfo-1,2,4-benzenetricarboxylic acid, namely its multiple acidic functional groups, position it as a valuable component in the biomedical and pharmaceutical fields. It is commercially recognized as a pharmaceutical intermediate, suggesting its role in the synthetic pathways of more complex, biologically active molecules. bldpharm.com
Role as a Building Block in Drug Discovery and Synthesis
In modern drug discovery, small, functionalized molecules known as "building blocks" are fundamental units used to construct novel, larger drug candidates. thieme.de Compounds with multiple reactive sites, such as this compound, serve as scaffolds onto which other molecular fragments can be attached. The three carboxyl groups and one sulfo group provide multiple points for chemical modification, allowing for the creation of complex and diverse molecular architectures. bldpharm.combeilstein-journals.org This strategy is crucial for developing new pharmaceuticals, where replacing certain chemical groups can improve properties like metabolic stability, solubility, and reduce toxicity. thieme.de While tetrazoles are often used as bioisosteres for carboxylic acids to enhance drug-like characteristics, the inherent acidic groups of this compound make it a prime candidate for direct use in building complex molecules. beilstein-journals.orgnih.gov Its utility lies in providing a rigid aromatic core that can be systematically functionalized to interact with biological targets.
Investigation in Biosensing and Targeted Delivery Systems
The application of this compound in biosensing and drug delivery is primarily through its use as a linker in MOFs. These porous, crystalline materials can encapsulate therapeutic agents for controlled and targeted release. nih.govmdpi.com The ability to design MOFs with specific pore sizes and chemical functionalities allows them to serve as sophisticated nanocarriers that protect drugs from degradation and deliver them to specific sites, potentially reducing systemic side effects. mdpi.commdpi.com
Furthermore, MOFs constructed from ligands like benzenetetracarboxylic acid have demonstrated potential in luminescence-based sensing of metal ions, such as Fe(III), in aqueous environments. researchgate.net This suggests that MOFs derived from this compound could be developed into highly selective and sensitive biosensors. The sulfonic acid group, in particular, can enhance the stability of these MOFs in water and provide unique interaction sites, which are advantageous for biological applications. Research into MOFs based on antibacterial linkers and metal ions has also shown promise in developing new antimicrobial agents, an area where this functionalized ligand could contribute. nih.gov
Catalytic Applications in Organic Transformations
The primary catalytic use of this compound is as a ligand in the construction of catalytic MOFs. whut.edu.cn In these frameworks, the metal clusters (nodes) can act as Lewis acid sites, while the organic linker can be functionalized to introduce other catalytic functionalities. nih.gov For example, MOFs have been shown to be effective catalysts for reactions such as the conversion of CO2 and epoxides into cyclic carbonates. nih.gov
Additionally, MOFs can serve as hosts for catalytically active metal nanoparticles or be used in photocatalysis. nih.gov MOFs synthesized from related ligands have been successfully used for the photocatalytic degradation of organic dyes like methyl violet in water. rsc.orgnih.gov The degradation efficiency of a Sm(III)-based MOF reached approximately 98.7% within 30 minutes under UV irradiation. nih.gov The introduction of a sulfo- group into the benzenetricarboxylic acid linker, as in this compound, can modulate the electronic properties of the MOF, potentially enhancing its photocatalytic activity. whut.edu.cnnih.gov
Integration into Responsive Materials and Smart Systems
"Smart" or responsive materials can change their physical or chemical properties in response to external stimuli such as pH, temperature, light, or the presence of a specific chemical analyte. MOFs, by their nature, are a class of such materials. The porous structure of a MOF can expand, contract, or change its guest-adsorption properties in response to stimuli.
Hydrogels containing acidic or basic functional groups are well-known to exhibit swelling behavior that is responsive to pH and the ionic strength of the surrounding medium. mdpi.com Similarly, MOFs built with this compound contain four acidic groups that can be protonated or deprotonated. This feature makes them inherently pH-responsive. Such responsiveness can be harnessed for applications like controlled drug delivery, where a change in pH triggers the release of an encapsulated drug, or in chemical sensing, where binding of a target molecule induces a measurable signal. The ordered, crystalline nature of MOFs allows for the design of highly precise and predictable responses.
Environmental Applications (e.g., Heavy Metal Remediation, Pollutant Adsorption)
One of the most promising areas for materials derived from this compound is in environmental remediation. The high density of oxygen and sulfur atoms in the ligand makes it an excellent chelator for heavy metal ions. scitepress.org When incorporated into MOFs, these functional groups create a high-density field of binding sites within a porous structure, making them highly effective adsorbents for removing toxic heavy metals from water. internationaljournalssrg.org
Research on related MOFs has demonstrated exceptional performance in this area. For instance, polysulfide-functionalized MOFs built from benzene-1,3,5-tricarboxylic acid showed outstanding affinity and selectivity for mercury (Hg(II)), with a recovery of nearly 100%. nih.govresearchgate.net The selectivity for various metal ions was found to be in the order of Hg(II) >> Pb(II) > Zn(II) > Ni(II) > Co(II). nih.govresearchgate.net MOFs derived from this compound are expected to exhibit similar or enhanced capabilities, with the sulfo- group providing an additional strong binding site for soft heavy metals.
Table 1: Research Findings on Heavy Metal Adsorption by Related Metal-Organic Frameworks
| MOF Type / Ligand | Target Metal Ion | Adsorption Capacity / Efficiency | Key Finding | Reference |
|---|---|---|---|---|
| Polysulfide-functionalized Cu-BTC | Hg(II) | ~100% recovery | High distribution coefficient (Kd ~10^7); binding occurs via M-S bonds. | nih.gov |
| Polysulfide-functionalized Cu-BTC | Pb(II), Zn(II), Ni(II) | Lower affinity than Hg(II) | Demonstrates high selectivity for mercury over other common metal ions. | researchgate.net |
| Dy-BTC | Pb(II), Cu(II) | Not specified | Shows better adsorption and selectivity compared to other lanthanide-based MOFs. | researchgate.net |
| Zn-MOF (RSU-2) | Cr(VI) | 9972 mg/g | Adsorption capacity is time-dependent and highly effective. | internationaljournalssrg.org |
Scalable Synthesis and Industrial Implementation Strategies
The commercial availability of this compound from various chemical suppliers indicates that viable synthesis routes for its production at scale have been developed. lookchem.com While specific proprietary industrial processes are not public, a general synthetic strategy can be inferred from standard organic chemistry principles. The parent molecule, 1,2,4-benzenetricarboxylic acid (trimellitic acid), is typically produced by the oxidation of 1,2,4-trimethylbenzene.
The synthesis of the "5-sulfo" derivative would logically involve the sulfonation of trimellitic acid. This is commonly achieved using a strong sulfonating agent such as fuming sulfuric acid (oleum) or chlorosulfonic acid. A patent for a related compound, 2,4-dichloro-5-sulfonamidobenzoic acid, details a process involving the reaction of a dichlorinated benzyl (B1604629) precursor with chlorosulfonic acid, followed by hydrolysis. google.com An alternative route could involve the sulfonation of a suitable precursor followed by oxidation of methyl groups to carboxylic acids. For industrial implementation, strategies would focus on optimizing reaction conditions (temperature, pressure, catalysts), maximizing yield, and ensuring cost-effective purification methods, such as recrystallization, to achieve the high purity required for applications like pharmaceutical intermediate synthesis and MOF production. google.comgoogle.com
Table 2: Compound Names Mentioned in the Article
| Compound Name | Other Names / Synonyms |
|---|---|
| This compound | 5-Sulfotrimellitic acid |
| 1,2,4-Benzenetricarboxylic acid | Trimellitic acid |
| 1,3,5-Benzenetricarboxylic acid | Trimesic acid, H3BTC |
| 1,2,4,5-Benzenetetracarboxylic acid | Pyromellitic acid |
| 2,4-dichloro-5-sulfonamidobenzoic acid | - |
| Methyl Violet | - |
Q & A
Q. What are the optimal synthetic routes for 5-sulfo-1,2,4-benzenetricarboxylic acid, and how do reaction conditions influence yield and purity?
Q. What solvent systems are compatible with this compound for solubility studies?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s polyacidic nature. Aqueous solubility is pH-dependent: deprotonation above pH 4 increases solubility. Use UV-Vis spectroscopy to measure solubility limits (e.g., 12 mg/mL in DMSO at 25°C). Precipitation in acidic media (pH < 2) suggests protonation-driven aggregation .
Advanced Research Questions
Q. How can computational modeling predict the acid dissociation constants (pKa) of this compound?
- Methodological Answer : Density Functional Theory (DFT) with implicit solvation models (e.g., COSMO-RS) calculates pKa values for each acidic group. Compare with potentiometric titration sulfonic acid (pKa ~1.5–2.5) dissociates first, followed by carboxylic groups (pKa ~2.8–4.5). Discrepancies >0.5 pH units between theory and experiment may indicate solvation effects or intermolecular interactions in concentrated solutions .
Q. What strategies resolve contradictions in catalytic activity data for metal-organic frameworks (MOFs) derived from this compound?
- Methodological Answer : Conflicting catalytic results (e.g., in CO₂ capture or oxidation reactions) often stem from MOF defects or residual solvents. Use:
Q. How does the thermal stability of this compound compare to non-sulfonated analogs under pyrolysis conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) under N₂ reveals decomposition stages:
- Sulfonic Group Loss : 200–250°C (mass loss ~18%, corresponding to -SO₃H elimination).
- Carboxylic Decarboxylation : 300–400°C (mass loss ~44%).
Non-sulfonated analogs (e.g., 1,2,4-benzenetricarboxylic acid) show higher decarboxylation onset temperatures (~350°C), indicating sulfonation reduces thermal stability .
Q. What experimental designs validate the compound’s role in proton-exchange membranes (PEMs) for fuel cells?
- Methodological Answer :
- Ionic Conductivity : Measure via electrochemical impedance spectroscopy (EIS) at 20–80°C. Compare with Nafion® benchmarks (e.g., 0.1 S/cm at 80°C).
- Mechanical Stability : Dynamic mechanical analysis (DMA) assesses tensile strength (≥10 MPa) and hydration-induced swelling (<15% volume change). Blending with polybenzimidazole improves durability but may reduce proton mobility .
Data Contradiction Analysis
Q. How to address discrepancies in reported sulfonation efficiencies across studies?
- Methodological Answer : Variability often arises from incomplete sulfonation or side reactions (e.g., ring sulfonation vs. ester hydrolysis). Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
